molecular formula C13H16INO B14268217 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 141273-90-7

2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14268217
CAS No.: 141273-90-7
M. Wt: 329.18 g/mol
InChI Key: UOHKJZUESWRHRM-UHFFFAOYSA-N
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Description

2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles It features a unique structure with an iodophenyl group attached to an ethyl chain, which is further connected to a dimethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodophenylacetic acid, which is a key precursor.

    Formation of Intermediate: The 2-iodophenylacetic acid undergoes a series of reactions, including esterification and reduction, to form 2-iodophenylethyl alcohol.

    Cyclization: The 2-iodophenylethyl alcohol is then subjected to cyclization with 4,4-dimethyl-2-oxazoline under acidic conditions to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives, such as oxides or ketones, can be obtained.

    Reduction Products: Reduced derivatives, such as alcohols or amines, can be synthesized.

    Coupling Products: Biaryl compounds or other coupled products can be formed.

Scientific Research Applications

2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetic Acid: A precursor in the synthesis of the target compound.

    2-Iodophenylacetonitrile: Another iodophenyl derivative with different functional groups.

    2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A structurally similar compound with an ethyl group.

Uniqueness

2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of an iodophenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141273-90-7

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

2-[2-(2-iodophenyl)ethyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H16INO/c1-13(2)9-16-12(15-13)8-7-10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3

InChI Key

UOHKJZUESWRHRM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CCC2=CC=CC=C2I)C

Origin of Product

United States

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